2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
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Description
2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
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Mechanism of Action
Target of action
For instance, piperazine derivatives are known to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if it targets serotonin receptors, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Depending on its target, it could potentially influence pathways related to neurotransmission, inflammation, or other cellular processes .
Biological Activity
The compound 2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Empirical Formula : C20H24ClN3O
- Molecular Weight : 357.88 g/mol
- CAS Number : 3864-99-1
The compound features a complex structure that includes a benzenesulfonyl group and a benzothiazole moiety, which are known to influence biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimal inhibitory concentration (MIC) values for some related compounds have been reported as low as 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Specifically, studies have identified similar piperazine derivatives as effective inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , an enzyme implicated in metabolic diseases such as diabetes. One study reported an IC50 value of 0.7 μM for a related compound, indicating potent inhibitory effects .
Anticancer Activity
In vitro studies have demonstrated the antiproliferative effects of benzothiazole derivatives on cancer cell lines. Compounds structurally related to the target compound were evaluated for their activity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Some derivatives exhibited moderate inhibitory activities, suggesting potential for further development in cancer therapeutics .
Study 1: Antibacterial Evaluation
A recent study synthesized several piperazine derivatives and evaluated their antibacterial activity. The compounds were tested against standard bacterial strains using the broth microdilution method. The results indicated that certain derivatives displayed significant antibacterial activity with MIC values comparable to established antibiotics .
Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of benzothiazole-containing compounds. The study utilized molecular docking techniques to predict interactions with target enzymes, confirming that the presence of the sulfonamide group enhances binding affinity and inhibitory potency .
Summary of Findings
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-14-16(21)7-8-17-19(14)22-20(28-17)24-11-9-23(10-12-24)18(25)13-29(26,27)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOUWYDSBQRHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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